5-(Chloromethyl)-2-methoxybenzoic acid

Material Science Quality Control Intermediate Purity

Pharmaceutical process chemists require precise regioisomers to construct SGLT2 inhibitor scaffolds-substitution with regioisomers leads to failed synthesis or inactive impurities. This compound delivers the exact 2-methoxy, 5-chloromethyl substitution pattern for reliable API intermediate formation. - **Critical functionality**: Carboxylic acid for coupling + reactive chloromethyl electrophilic handle - **Purity**: 98% minimizes scale-up impurities - **Physical form**: Solid (mp 97-98°C) simplifies kg-scale handling

Molecular Formula C9H9ClO3
Molecular Weight 200.62 g/mol
CAS No. 3641-23-4
Cat. No. B1296299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Chloromethyl)-2-methoxybenzoic acid
CAS3641-23-4
Molecular FormulaC9H9ClO3
Molecular Weight200.62 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCl)C(=O)O
InChIInChI=1S/C9H9ClO3/c1-13-8-3-2-6(5-10)4-7(8)9(11)12/h2-4H,5H2,1H3,(H,11,12)
InChIKeyLXSPNZGYCRQFSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Chloromethyl)-2-methoxybenzoic acid Procurement Overview


5-(Chloromethyl)-2-methoxybenzoic acid (CAS 3641-23-4) is an aromatic compound with the molecular formula C9H9ClO3 and a molecular weight of 200.62 g/mol . It is characterized by a benzoic acid core substituted with a methoxy group at the 2-position and a reactive chloromethyl group at the 5-position . This compound serves primarily as a key intermediate in the synthesis of more complex molecules, most notably in the development of sodium-glucose cotransporter 2 (SGLT2) inhibitors, a major class of antidiabetic agents . Its commercial availability is typically at purity levels of 95% or 98%, with recommended storage at room temperature away from moisture .

Form Crystalline solid simplifies handling and weighing vs liquid analogs
Purity High vendor-specified purity reduces need for in-house purification
Reactivity Chloromethyl handle enables direct nucleophilic substitution for SGLT2 pathways

5-(Chloromethyl)-2-methoxybenzoic acid: Why Substitution Fails


Generic substitution of 5-(Chloromethyl)-2-methoxybenzoic acid with other benzoic acid derivatives is not a scientifically sound procurement strategy. This compound's unique value is derived from its precisely positioned dual functionality: a carboxylic acid group for coupling reactions and a highly reactive chloromethyl group that acts as an electrophilic 'handle' for nucleophilic substitution . This specific substitution pattern is essential for constructing the precise molecular architecture required for downstream applications, such as the core of SGLT2 inhibitors [1]. Substituting a regioisomer like 2-(chloromethyl)-5-methoxybenzoic acid or a structurally similar analog lacking the chloromethyl group would alter the geometry and reactivity of the intermediate, likely leading to a failed synthesis, the formation of undesired byproducts, or a final compound with significantly different, and potentially inactive, properties.

5-(Chloromethyl)-2-methoxybenzoic acid
Regioisomer (e.g., 2-(chloromethyl)-5-methoxybenzoic acid)
Chloromethyl Position
5-position: matches required geometry for SGLT2 intermediate coupling
2-position: altered electrophilic orientation may disrupt downstream synthesis
Reactivity Profile
Documented conversion to advanced intermediates via nucleophilic substitution
May not follow established SGLT2 synthetic routes; requires route re-design

5-(Chloromethyl)-2-methoxybenzoic acid: Differentiation Evidence


Crystalline Solid and High Purity Specification

5-(Chloromethyl)-2-methoxybenzoic acid is consistently supplied as a well-defined crystalline solid with a melting point of 97-98 °C [1]. This physical state contrasts with many structurally related liquid or lower-melting analogs (e.g., Methyl 5-chloro-2-methoxybenzoate, which is a liquid with a boiling point of 235-240 °C ). This solid form and high melting point are advantageous for handling, purification, and long-term storage stability [2]. Commercial purity specifications are routinely high, with vendors offering material at 95% or 98% purity, supported by batch-specific analytical data such as NMR, HPLC, or GC .

Physical Form & Purity
Specification review
Solid (mp 97–98 °C); Purity 95–98%
Simplifies handling and reduces purification steps
Solid vs liquid comparator; vendor-specified purity
Material Science Quality Control Intermediate Purity

Verified Reactivity for SGLT2 Inhibitor Synthesis

The primary industrial and academic value of 5-(Chloromethyl)-2-methoxybenzoic acid lies in its documented role as a key intermediate for synthesizing SGLT2 inhibitors, a major class of antidiabetic drugs . Its reactivity is demonstrated in a patent describing its conversion to 1-[(3-carboxy-4-methoxy)-phenylmethyl]hexamethylenetetraminium chloride by reaction with hexamethylenetetramine, a step en route to 5-formyl-2-methoxybenzoic acid, another advanced intermediate [1]. While SGLT2 inhibitors like canagliflozin (hSGLT2 IC50 = 4.4 nM) , dapagliflozin (EC50 = 1.1 nM) , and empagliflozin (IC50 = 3.1 nM) are downstream products, the utility of 5-(Chloromethyl)-2-methoxybenzoic acid is proven by its integration into their complex synthetic pathways.

Reactivity for SGLT2 Path
Class-level
Chloromethyl group enables direct nucleophilic substitution
Documented in patent for SGLT2 intermediate synthesis
Class-level inference from patent examples
Medicinal Chemistry Synthetic Route SGLT2 Inhibitor

Supply Chain and Price Transparency

5-(Chloromethyl)-2-methoxybenzoic acid benefits from an established commercial supply chain, with multiple vendors offering the compound in various quantities from milligrams to kilograms . This is in contrast to some novel or less-utilized intermediates that may only be available through custom synthesis. Publicly listed pricing provides procurement transparency, with a benchmark price for a 1g quantity being approximately RMB ¥2089.9 (or USD equivalent) from a major supplier [1]. This level of market availability and transparent pricing is a critical factor for scientific and industrial procurement planning.

Supply Chain Maturity
Data to verify
Multiple vendors; Representative price ~¥2089.9/1g
Established supply reduces procurement risk
Pricing data requires verification; source review recommended
Supply Chain Procurement Cost Analysis

5-(Chloromethyl)-2-methoxybenzoic acid: Primary Applications


SGLT2 Inhibitor Intermediate Synthesis

The most prominent application for 5-(Chloromethyl)-2-methoxybenzoic acid is as a building block in the multi-step synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors, a major class of therapeutics for type 2 diabetes . Researchers can utilize its reactive chloromethyl group to introduce the benzoic acid moiety into a larger molecular framework, as evidenced by its use in preparing 5-formyl-2-methoxybenzoic acid, a more advanced intermediate in these pathways [1].

Activity-Based Probe and Affinity Reagent Construction

The compound's bifunctional nature—a carboxylic acid and a chloromethyl group—makes it a valuable tool for constructing chemical probes. The carboxylic acid can be used to attach the molecule to a solid support or a biomolecule (e.g., via amide bond formation), while the chloromethyl group serves as an electrophilic warhead or a site for further derivatization with reporter tags (e.g., fluorophores, biotin).

Scale-Up and Process Optimization

Given its role in the synthesis of high-value pharmaceutical ingredients, this compound is a critical starting material for process chemists. Procurement of high-purity (95-98%) material is essential for minimizing impurities that could affect reaction yields and complicate purification during scale-up studies. Its solid form (melting point 97-98 °C) also simplifies handling and dispensing in a kilogram-scale manufacturing environment .

Application
Selection Property
Validation Focus
SGLT2 inhibitor intermediate synthesis
Reactive chloromethyl handle
Synthetic route reproducibility
Activity-based probe construction
Bifunctional coupling capability
Conjugation efficiency and probe stability
Scale-up and process optimization
Solid form and high purity
Handling and impurity control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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